molecular formula C13H22O4 B1584968 Entellan CAS No. 25608-33-7

Entellan

Cat. No.: B1584968
CAS No.: 25608-33-7
M. Wt: 242.31 g/mol
InChI Key: WHLPIOPUASGRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entellan is a rapid mounting medium for microscopy . It is an anhydrous mounting medium used for the permanent mounting and storage of specimens . It consists of a polymer made of mixed acrylates dissolved in toluene . As it contains toluene, it should be used with water-free specimens that have been cleared with xylene prior to mounting .


Physical and Chemical Properties Analysis

This compound has a refractive index of 1.492 - 1.500 at 20°C . Its density is 0.925 - 0.935 g/cm3 at 20°C . The viscosity of this compound is 60 - 100 mPa*s at 20°C . It has a fluorescence of less than 100 ppb .

Scientific Research Applications

Sealing Culture Chambers

Entellan has been identified as an effective sealing substance for culture chamber walls. It does not interfere with the growth of cultured cells, such as Dorsal Root Ganglia (DRG) cells. If this compound becomes brittle, the glass ring can easily be loosened, allowing for the reuse of the chamber and its components after proper cleaning and reprocessing (Marani, Deenen, Goedbloed & Rutten, 1998).

Forensic Fiber Analysis

This compound New has been identified as the best mounting medium for textile fiber examination in forensic science. This substance performs similarly to previously used media in all aspects, making it suitable for fiber analysis. It allows for the accurate identification of single textile fibers without the need for demounting (Wiggins & Drummond, 2007).

Raman Microspectroscopy

In the field of Raman microspectroscopy, this compound New's impact on the Raman spectra of fibers was investigated. The findings demonstrate that fibers mounted in this compound New can be identified directly by Raman microspectroscopy without additional sample preparation. This is due to the statistical indistinguishability of the spectra of bare fibers and those mounted in this compound New (Yu & Sandercock, 2012).

Fluorescent In Situ Hybridization

This compound is used in fluorescent in situ hybridization on archival G-banded slides. It allows for the application of chromosomal in situ suppression hybridization to standard G-banded and this compound-mounted archival preparations that have been stored for several years. The procedure involves removing the cover slips in xylene and various fixation and washing steps (El Rifai & Knuutila, 1996).

Lipofuscin Quantification in Cells

For the measurement of lipid peroxidation products (lipofuscin) in individual cultured human glial and glioma cells, this compound is recommended as the mounting media, especially when conducting long-term, non-multiparametric studies where the cellular material cannot be stored below room temperature (Thaw, 1987).

Regeneration of Damaged Slides

This compound mounting solution is also used in a method to regenerate damaged Chironomidae head capsule slides. This process involves using boiling water and isopropanol to recover head capsules mounted in the this compound mounting solution, which can then be remounted (Namayandeh & Culp, 2015).

Mechanism of Action

Target of Action

Entellan is a mounting medium used in microscopy . It is primarily targeted at specimens that need to be permanently mounted and stored . The main role of this compound is to provide a stable and clear medium that preserves the integrity of the specimen and allows for high-resolution imaging .

Mode of Action

This compound interacts with its targets (the specimens) by enveloping them in a polymer matrix made of mixed acrylates, which is solubilized in xylene . This interaction results in the specimen being permanently encased in the this compound medium, allowing for long-term storage and repeated microscopic examination .

Biochemical Pathways

Instead, it provides a physical barrier that protects the specimen from environmental factors that could degrade it over time .

Pharmacokinetics

Its physical properties, such as its refractive index and viscosity, are crucial for its function as a mounting medium .

Result of Action

The molecular and cellular effects of this compound’s action are primarily physical rather than biochemical. By encasing the specimen in a clear, stable medium, this compound allows for detailed microscopic examination of the specimen without causing damage or alteration to its structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it should be used with specimens that have been cleared with xylene prior to mounting . Additionally, the storage temperature can affect the stability of the mounted specimen .

Safety and Hazards

Entellan is highly flammable . It may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Future Directions

There is a new version of Entellan, called this compound Neu, which is a rapid mounting medium for microscopy that is ready-to-use . It has a viscosity range of 500-600 mPa*s, which improves and accelerates the application .

Relevant Papers

A paper titled “A method to regenerate the damaged Chironomidae slides in this compound mounting solution” describes a new method to regenerate damaged Chironomidae head capsule slides mounted in this compound mounting solution . Many paleolimnologists use this compound mounting medium to mount subfossil chironomid head capsules for their routine investigations . These slides may get damaged or head capsules may be obscured by air bubbles because they were not properly mounted . This makes the identification difficult and therefore, recovering the damaged slides would be a necessary task for them .

Biochemical Analysis

Biochemical Properties

Entellan, due to its chemical composition, does not directly participate in biochemical reactions. It does not interact with enzymes, proteins, or other biomolecules in a biochemical context. Its primary role is in the preparation of biological samples for microscopic examination .

Cellular Effects

This compound does not have a direct effect on cells or cellular processes. It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its use is external to the cell and is primarily involved in the process of preparing the cell for microscopic examination .

Molecular Mechanism

As a mounting medium, this compound does not have a molecular mechanism of action. It does not bind to biomolecules, nor does it inhibit or activate enzymes. It does not cause changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is known for its stability. It does not degrade over time, making it suitable for the long-term storage of microscopic specimens . It should be noted that it contains toluene and should be used with water-free specimens that have been processed with xylene prior to mounting .

Dosage Effects in Animal Models

As this compound is not applied to living organisms, it does not have dosage effects in animal models. It is used exclusively in the preparation of biological samples for microscopic examination .

Metabolic Pathways

This compound does not participate in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound does not get transported or distributed within cells or tissues. It does not interact with transporters or binding proteins, nor does it affect its localization or accumulation .

Subcellular Localization

This compound does not have a subcellular localization as it is not a component of cells. It does not have any effects on its activity or function related to specific compartments or organelles .

Properties

IUPAC Name

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLPIOPUASGRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112966-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl methacrylate-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25608-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107404-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790662-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725715-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30909118
Record name Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25608-33-7, 104673-14-5
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entellan
Reactant of Route 2
Reactant of Route 2
Entellan
Reactant of Route 3
Reactant of Route 3
Entellan
Reactant of Route 4
Reactant of Route 4
Entellan
Reactant of Route 5
Reactant of Route 5
Entellan
Reactant of Route 6
Reactant of Route 6
Entellan
Customer
Q & A

Q1: What is Entellan primarily used for in scientific research?

A1: this compound is widely used as a mounting medium for preparing permanent microscope slides. This involves placing a drop of this compound onto a prepared specimen on a microscope slide and then carefully lowering a coverslip onto it. this compound hardens, securing the coverslip and preserving the specimen for long-term observation. [, , , , ]

Q2: Is this compound compatible with all types of microscopy?

A2: While this compound is compatible with standard light microscopy, researchers have found that it can interfere with certain techniques, particularly those involving fluorescence. For instance, manufacturers list this compound as contraindicated for use with Silver in situ hybridization (SISH) due to potential signal oxidation, fading, or disappearance. [, ]

Q3: What makes this compound suitable for Raman microspectroscopy of textile fibers?

A3: Research has demonstrated that this compound New, a variant of this compound, does not significantly alter the Raman spectra of mounted textile fibers. Principal Component Analysis and Analysis of Variance tests confirmed that spectra from fibers mounted in this compound New were statistically indistinguishable from those of bare fibers. This makes this compound New suitable for direct fiber identification via Raman microspectroscopy without additional sample preparation. []

Q4: Are there any alternatives to this compound as a mounting medium?

A5: Yes, several alternative mounting media exist, each with its own advantages and disadvantages. For instance, researchers have explored the use of natural biomaterials like clove oil and nano silica as more environmentally friendly and potentially less toxic alternatives to synthetic mountants like this compound. [] The choice of mounting medium often depends on factors like the type of microscopy, the staining techniques used, and the desired duration of preservation. [, ]

Q5: How is this compound used in parasitology research?

A6: this compound plays a crucial role in preparing permanent slides of parasites for identification and morphological studies. For example, researchers successfully used this compound to mount Enterobius vermicularis eggs, preserving their morphology for up to 8 years. [] It's also been used in studies identifying Clinostomum infections in fish [], Chlamydophila psittaci in pet birds [], and Demodex mites in human skin samples. []

Q6: What role does this compound play in anatomical studies of plants?

A7: this compound is used for mounting plant tissue sections, enabling researchers to study their internal structures. For example, in a study investigating the anatomical and physical properties of Bisbul wood (Diospyros blancoi), researchers used safranin-stained microtome sections mounted with this compound to identify key anatomical features of the wood. [] It has also been employed in studying phytolith morphology in Cucurbitaceae species. []

Q7: How is this compound utilized in neuroscience research?

A8: this compound is valuable for visualizing neurons and their intricate structures. A study demonstrated that clearing Lucifer Yellow-filled neurons in methyl salicylate and mounting them in this compound significantly enhanced their visualization under a laser scanning confocal microscope. []

Q8: Can the color of specimens mounted in this compound change over time?

A10: Yes, color changes have been observed in specimens mounted with this compound over time. In the study on Enterobius vermicularis eggs, the researchers noted that the initially greenish color of the eggs' internal contents faded to a pale transparent hue after prolonged exposure to this compound. [] This highlights the importance of considering potential color shifts when interpreting long-term stored slides.

Q9: Are there any safety concerns associated with using this compound?

A11: this compound contains xylene, a known toxic substance. Therefore, appropriate safety measures, such as working in a well-ventilated area and wearing personal protective equipment, are essential when handling this compound. []

Q10: Are there any environmental concerns related to this compound use and disposal?

A12: Yes, the xylene content in this compound raises environmental concerns. Researchers and laboratories are increasingly seeking alternative mounting media with reduced environmental impact. [, ] Proper disposal methods are crucial to minimize any negative impact on the environment.

Q11: Is there information available on this compound's molecular formula, weight, and spectroscopic data?

A13: Unfortunately, the provided research papers do not delve into the detailed chemical characterization of this compound. Further research in chemical databases or manufacturer information is required to obtain this data. []

Q12: Has this compound been studied for its catalytic properties or use in drug delivery systems?

A14: The provided research focuses primarily on this compound's applications as a mounting medium in microscopy. There is no mention of its use in catalysis, drug delivery, or related fields. [, ]

Q13: What is the historical context and evolution of this compound in the scientific field?

A15: While the provided research does not elaborate on this compound's historical development, it is evident that the use of mounting media, including potentially early forms of this compound, has been integral to microscopy for many decades. [] Further historical research is needed to understand its specific evolution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.